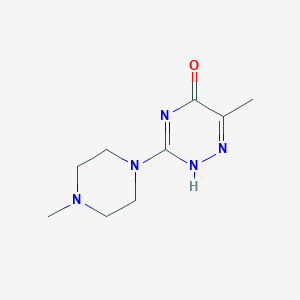![molecular formula C18H26N2O7S2 B256026 isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B256026.png)
isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate is a chemical compound that has been of interest to scientists due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting certain enzymes or signaling pathways in cells.
Biochemical and Physiological Effects:
Isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antiviral activity against certain viruses. In vivo studies have demonstrated that isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate can improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate in lab experiments is its potential to exhibit biological activity in various assays. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its activity in different systems.
Zukünftige Richtungen
There are several future directions for research on isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate. One direction is to further investigate its mechanism of action to better understand how it exerts its biological activities. Another direction is to explore its potential applications in other fields such as materials science and organic synthesis. Additionally, more studies are needed to evaluate its safety and efficacy in animal models and humans.
Synthesemethoden
Isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate can be synthesized through a multistep process that involves the reaction of various chemicals. One of the most commonly used methods involves the reaction of 2-methoxy-3-methylbenzaldehyde with ethylsulfonyl chloride to form 2-methoxy-3-methylbenzaldehyde ethylsulfonate. This intermediate is then reacted with methyl anthranilate to form the desired compound.
Wissenschaftliche Forschungsanwendungen
Isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been found to exhibit anticancer, antiviral, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of Alzheimer's disease. In materials science, isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate has been investigated for its use in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices. In organic synthesis, this compound has been used as a building block for the synthesis of other compounds.
Eigenschaften
Produktname |
isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate |
|---|---|
Molekularformel |
C18H26N2O7S2 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
propan-2-yl 1-ethylsulfonyl-5-(ethylsulfonylamino)-6-methoxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C18H26N2O7S2/c1-7-28(22,23)19-14-9-13-15(10-16(14)26-6)20(29(24,25)8-2)12(5)17(13)18(21)27-11(3)4/h9-11,19H,7-8H2,1-6H3 |
InChI-Schlüssel |
RSXUBRPILVRMTI-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=C(C=C2C(=C1)C(=C(N2S(=O)(=O)CC)C)C(=O)OC(C)C)OC |
Kanonische SMILES |
CCS(=O)(=O)NC1=C(C=C2C(=C1)C(=C(N2S(=O)(=O)CC)C)C(=O)OC(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255952.png)

![(2Z)-2-(2-chloro-6-fluorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B255958.png)
![6-amino-5-[2-(4-morpholinyl)ethyl]-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255960.png)
![Butyl (3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate](/img/structure/B255962.png)
![Ethyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255965.png)
![3-[(4-Ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol](/img/structure/B255968.png)

![2-Methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-4-ol](/img/structure/B255971.png)


